molecular formula C8H8N2O2S2 B12989690 4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12989690
M. Wt: 228.3 g/mol
InChI Key: WGBLUEZJZHCBEM-UHFFFAOYSA-N
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Description

4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methyl group, a methylsulfonyl group, a thioxo group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4-methyl-5-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) in toluene, followed by an addition-elimination reaction with hydroxylamine hydrochloride in methanol . The reaction conditions often require careful control of temperature and solvent exchange processes to achieve high yields.

Industrial Production Methods: For industrial-scale production, eco-friendly and cost-effective methods are preferred. One such method involves the use of palladium on barium sulfate (Pd/BaSO4) as a catalyst for the hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature . This method is advantageous due to its high yield and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-(methylsulfonyl)-2-thioxo-1,

Properties

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

4-methyl-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2S2/c1-5-6(3-9)8(13)10-4-7(5)14(2,11)12/h4H,1-2H3,(H,10,13)

InChI Key

WGBLUEZJZHCBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)NC=C1S(=O)(=O)C)C#N

Origin of Product

United States

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